3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C22H23N3O6S and its molecular weight is 457.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Cytotoxicity and Enzyme Inhibition
Research on polymethoxylated-pyrazoline derivatives, closely related to the mentioned compound, has shown potential cytotoxic activities against both tumor and non-tumor cell lines. These compounds exhibit significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting a potential for cancer therapy research. For example, trimethoxy derivatives demonstrated selectivity in cytotoxic assays, highlighting their promise as lead molecules for further investigation into anticancer agents (Kucukoglu et al., 2016).
Antioxidant Additives
Some derivatives have been evaluated as antioxidant additives for lubricating oils, showcasing the versatility of these compounds beyond biological applications. This underscores the compound's potential in industrial applications where oxidative stability is crucial (Amer et al., 2011).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from similar molecular frameworks have shown significant anti-inflammatory and analgesic activities. These studies indicate the potential of such compounds in developing new therapeutics for pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The structural analogs of the mentioned compound have also been synthesized and tested for antimicrobial activity, demonstrating the broader pharmacological potential of this class of compounds. This suggests a promising avenue for the development of new antimicrobial agents (Aghekyan et al., 2020).
Mechanism of Action
- The primary targets of this compound include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
- The compound interacts with tubulin, inhibiting its polymerization. This disruption of microtubule dynamics affects cell division and leads to anti-cancer effects .
- Additionally, it modulates Hsp90, TrxR, and HLSD1, impacting protein folding, redox balance, and gene expression .
- The inhibition of ALK2 and P-gp contributes to its anti-fungal, anti-bacterial, and anti-parasitic properties .
- The compound affects multiple pathways, including those related to cell cycle regulation, protein homeostasis, and oxidative stress response .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Future Directions
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-28-15-7-5-14(6-8-15)25-21(16-11-32(27)12-17(16)24-25)23-22(26)13-9-18(29-2)20(31-4)19(10-13)30-3/h5-10H,11-12H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUWMEIFAFALLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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